molecular formula C15H23N3O4S B7504083 4-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

4-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B7504083
M. Wt: 341.4 g/mol
InChI Key: ZZOTZISJDCOHFT-UHFFFAOYSA-N
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Description

4-Nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound with significant applications in various scientific fields. This compound is characterized by its molecular structure, which includes a nitro group, a sulfonamide group, and a tetramethylpiperidinyl moiety. Its unique properties make it a valuable substance in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the nitration of N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. This reaction requires careful control of temperature and the use of nitrating agents such as concentrated nitric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions. The process involves the use of large-scale reactors and precise temperature control to ensure the purity and yield of the final product. The production process also includes purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

  • Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of nitroso derivatives.

  • Reduction: Reduction reactions can produce amine derivatives.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis processes. Its nitro group makes it a versatile intermediate in the synthesis of other chemical compounds.

Biology: In biological research, 4-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is used as a probe to study enzyme activities and metabolic pathways. Its sulfonamide group allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of drug molecules. Research is ongoing to explore its use in treating various diseases.

Industry: In the industrial sector, this compound is used as a stabilizer and antioxidant in the production of polymers and other materials. Its ability to prevent degradation and extend the shelf life of products makes it an important additive in manufacturing processes.

Mechanism of Action

The mechanism by which 4-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can form hydrogen bonds with enzymes, affecting their activity. The tetramethylpiperidinyl moiety provides structural stability and enhances the compound's reactivity.

Comparison with Similar Compounds

  • 4-Nitrobenzenesulfonamide: This compound lacks the tetramethylpiperidinyl group, making it less stable and less reactive.

  • N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: This compound does not have the nitro group, resulting in different reactivity and applications.

  • 4-Nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide: This compound has an amide group instead of a sulfonamide group, leading to different chemical properties and uses.

Uniqueness: The presence of both the nitro group and the sulfonamide group in 4-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide gives it unique chemical properties that are not found in other similar compounds. This combination allows for a wide range of applications in various fields.

Properties

IUPAC Name

4-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-14(2)9-11(10-15(3,4)17-14)16-23(21,22)13-7-5-12(6-8-13)18(19)20/h5-8,11,16-17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOTZISJDCOHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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